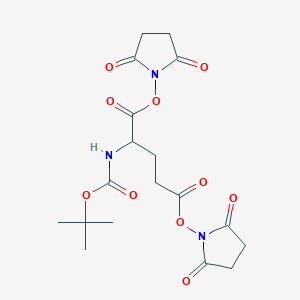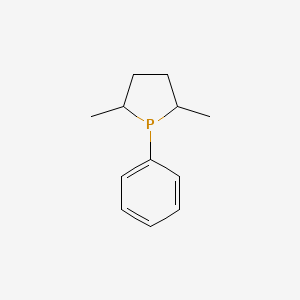
2,5-Dimethyl-1-phenylphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-phenylphospholane is a heterocyclic compound featuring a phosphorus atom within a five-membered ring. This compound is notable for its unique structure, which includes a phenyl group attached to the phosphorus atom and two methyl groups attached to the carbon atoms in the ring. The molecular formula of this compound is C12H17P, and it has a molecular weight of 192.24 .
Vorbereitungsmethoden
The synthesis of 2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a diol derivative. One common method includes the reaction of lithium phosphide with (2S,5S)-2,5-hexanediol bis(methanesulfonate) in tetrahydrofuran (THF) at low temperatures . This reaction yields the desired phospholane compound after appropriate workup and purification steps. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional steps for purification and quality control .
Analyse Chemischer Reaktionen
2,5-Dimethyl-1-phenylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane to its corresponding phosphine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-phenylphospholane has several applications in scientific research, particularly in the fields of chemistry and catalysis:
Catalysis: The compound is used as a ligand in organometallic chemistry, where it coordinates to metal atoms and influences their reactivity.
Pharmaceuticals: The compound’s unique structure and reactivity make it a candidate for use in the synthesis of complex organic molecules and pharmaceuticals.
Material Science:
Wirkmechanismus
The mechanism by which 2,5-Dimethyl-1-phenylphospholane exerts its effects is primarily through its role as a ligand in catalytic processes. The compound’s phosphorus atom can coordinate to metal centers, forming stable complexes that facilitate various chemical transformations. The unique stereochemistry of the compound allows for specific interactions with metal atoms, enhancing the selectivity and efficiency of catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-1-phenylphospholane can be compared to other similar compounds, such as:
2,5-Dimethyl-1-phenylphosphine: Similar in structure but lacks the five-membered ring, affecting its reactivity and coordination properties.
1-Phenylphospholane: Lacks the methyl groups, which can influence its steric and electronic properties.
2,5-Dimethylphospholane: Lacks the phenyl group, affecting its aromaticity and potential for electrophilic substitution reactions.
The uniqueness of this compound lies in its combination of a phenyl group and two methyl groups within a five-membered ring, providing a balance of steric and electronic properties that make it particularly effective as a ligand in catalytic processes .
Eigenschaften
CAS-Nummer |
40358-68-7 |
|---|---|
Molekularformel |
C12H17P |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2,5-dimethyl-1-phenylphospholane |
InChI |
InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI-Schlüssel |
GAEIPHYVQAKDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(P1C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B12499480.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside](/img/structure/B12499489.png)
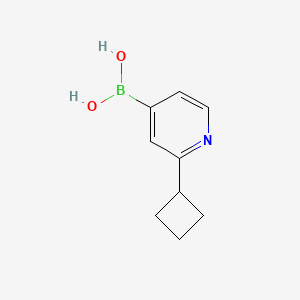
![N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12499503.png)

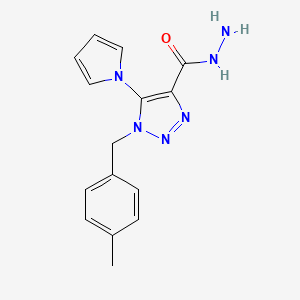
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate](/img/structure/B12499518.png)
![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)

![Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
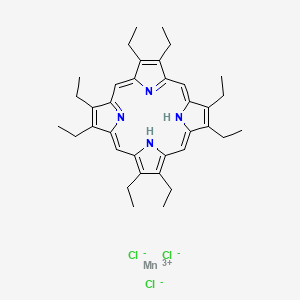
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)
